molecular formula C21H28O4 B596755 ()-11-nor-9-carboxy-Delta9-THC-d3 (solution) CAS No. 130381-15-6

()-11-nor-9-carboxy-Delta9-THC-d3 (solution)

Cat. No.: B596755
CAS No.: 130381-15-6
M. Wt: 347.469
InChI Key: YOVRGSHRZRJTLZ-FWHYEAKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

()-11-nor-9-carboxy-Delta9-THC-d3 (solution) is a synthetic organic compound It is characterized by its complex molecular structure, which includes multiple rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ()-11-nor-9-carboxy-Delta9-THC-d3 (solution) typically involves multi-step organic reactions. The process may start with the preparation of the dibenzo(b,D)pyran core, followed by the introduction of the hydroxy and carboxylic acid groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

()-11-nor-9-carboxy-Delta9-THC-d3 (solution) can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: Functional groups on the aromatic rings can be substituted with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound may be studied for its potential effects on cellular processes and pathways. Its interactions with biological molecules can provide insights into its potential therapeutic applications.

Medicine

In medicine, this compound may be investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.

Industry

In industry, this compound may be used in the development of new materials and products. Its unique chemical properties can be harnessed for applications in fields such as materials science and nanotechnology.

Mechanism of Action

The mechanism of action of ()-11-nor-9-carboxy-Delta9-THC-d3 (solution) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6a,7,8,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-(pentyl)-6H-dibenzo(b,D)pyran-9-carboxylic acid
  • 6a,7,8,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-(hexyl)-6H-dibenzo(b,D)pyran-9-carboxylic acid

Uniqueness

The uniqueness of ()-11-nor-9-carboxy-Delta9-THC-d3 (solution) lies in its specific molecular structure, which includes a deuterated pentyl group. This structural feature may confer unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(5,5,5-trideuteriopentyl)-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O4/c1-4-5-6-7-13-10-17(22)19-15-12-14(20(23)24)8-9-16(15)21(2,3)25-18(19)11-13/h10-12,15-16,22H,4-9H2,1-3H3,(H,23,24)/t15-,16-/m1/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVRGSHRZRJTLZ-FWHYEAKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001016163
Record name THC-COOH-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130381-15-6, 136844-96-7
Record name 6a,7,8,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-(pentyl-5,5,5-D3)-6H-dibenzo(b,D)pyran-9-carboxylic acid, (6aR,10aR)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130381156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name THC-COOH-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 136844-96-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 9-CARBOXY-11-NOR-.DELTA.9-TETRAHYDROCANNABINOL, (PENTYL-5,5,5-D3)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Q7WYX30LC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
()-11-nor-9-carboxy-Delta9-THC-d3 (solution)
Reactant of Route 2
()-11-nor-9-carboxy-Delta9-THC-d3 (solution)
Reactant of Route 3
()-11-nor-9-carboxy-Delta9-THC-d3 (solution)
Reactant of Route 4
()-11-nor-9-carboxy-Delta9-THC-d3 (solution)
Reactant of Route 5
()-11-nor-9-carboxy-Delta9-THC-d3 (solution)
Reactant of Route 6
()-11-nor-9-carboxy-Delta9-THC-d3 (solution)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.